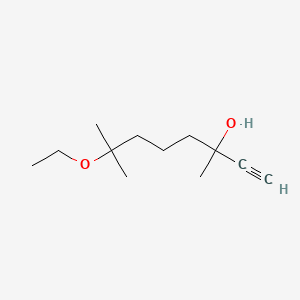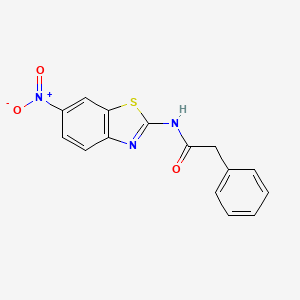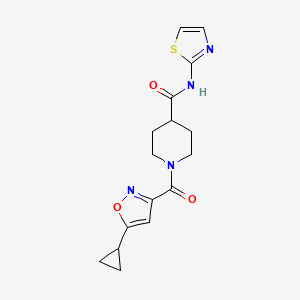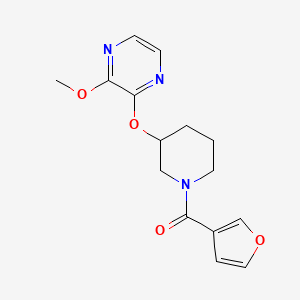
5,6-Dimethyl-N-(1-phenylethyl)pyrimidine-4-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5,6-Dimethyl-N-(1-phenylethyl)pyrimidine-4-carboxamide, also known as DPC, is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. DPC belongs to the pyrimidine family and is a derivative of pyrimidine-4-carboxamide.
Mechanism of Action
The mechanism of action of 5,6-Dimethyl-N-(1-phenylethyl)pyrimidine-4-carboxamide is not fully understood. However, studies have suggested that 5,6-Dimethyl-N-(1-phenylethyl)pyrimidine-4-carboxamide exerts its antitumor activity by inhibiting the activity of the enzyme thymidylate synthase (TS). TS is an essential enzyme for DNA synthesis and is overexpressed in many types of cancer cells. 5,6-Dimethyl-N-(1-phenylethyl)pyrimidine-4-carboxamide inhibits TS activity, thereby inhibiting DNA synthesis and inducing apoptosis in cancer cells.
Biochemical and physiological effects:
5,6-Dimethyl-N-(1-phenylethyl)pyrimidine-4-carboxamide has been shown to have several biochemical and physiological effects. Studies have shown that 5,6-Dimethyl-N-(1-phenylethyl)pyrimidine-4-carboxamide inhibits the growth of cancer cells by inducing apoptosis and inhibiting cell proliferation. 5,6-Dimethyl-N-(1-phenylethyl)pyrimidine-4-carboxamide also inhibits the activity of TS, which is an essential enzyme for DNA synthesis. In addition, 5,6-Dimethyl-N-(1-phenylethyl)pyrimidine-4-carboxamide has been shown to inhibit the migration and invasion of cancer cells.
Advantages and Limitations for Lab Experiments
One of the major advantages of 5,6-Dimethyl-N-(1-phenylethyl)pyrimidine-4-carboxamide is its potent antitumor activity against various types of cancer cells. 5,6-Dimethyl-N-(1-phenylethyl)pyrimidine-4-carboxamide has also been shown to have low toxicity in normal cells. However, one of the limitations of 5,6-Dimethyl-N-(1-phenylethyl)pyrimidine-4-carboxamide is its poor solubility in water, which may limit its use in some experiments.
Future Directions
There are several future directions for the research on 5,6-Dimethyl-N-(1-phenylethyl)pyrimidine-4-carboxamide. One of the directions is to study the mechanism of action of 5,6-Dimethyl-N-(1-phenylethyl)pyrimidine-4-carboxamide in more detail. Another direction is to study the potential use of 5,6-Dimethyl-N-(1-phenylethyl)pyrimidine-4-carboxamide in combination with other anticancer agents. Additionally, further studies are needed to determine the optimal dosage and administration of 5,6-Dimethyl-N-(1-phenylethyl)pyrimidine-4-carboxamide for its potential use in cancer therapy.
Synthesis Methods
The synthesis of 5,6-Dimethyl-N-(1-phenylethyl)pyrimidine-4-carboxamide involves the reaction of 5,6-dimethylpyrimidine-4-carboxylic acid with 1-phenylethylamine in the presence of a coupling agent such as N-(3-dimethylaminopropyl)-N’-ethylcarbodiimide (EDC) and N-hydroxysuccinimide (NHS) in anhydrous dimethylformamide (DMF). The reaction yields 5,6-Dimethyl-N-(1-phenylethyl)pyrimidine-4-carboxamide as a white crystalline solid.
Scientific Research Applications
5,6-Dimethyl-N-(1-phenylethyl)pyrimidine-4-carboxamide has been extensively studied for its potential therapeutic applications. One of the major applications of 5,6-Dimethyl-N-(1-phenylethyl)pyrimidine-4-carboxamide is in the treatment of cancer. Studies have shown that 5,6-Dimethyl-N-(1-phenylethyl)pyrimidine-4-carboxamide exhibits potent antitumor activity against various types of cancer cells, including breast cancer, lung cancer, and colon cancer. 5,6-Dimethyl-N-(1-phenylethyl)pyrimidine-4-carboxamide inhibits the growth of cancer cells by inducing apoptosis and inhibiting cell proliferation.
properties
IUPAC Name |
5,6-dimethyl-N-(1-phenylethyl)pyrimidine-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H17N3O/c1-10-11(2)16-9-17-14(10)15(19)18-12(3)13-7-5-4-6-8-13/h4-9,12H,1-3H3,(H,18,19) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QEFADKBXOHWYPH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(N=CN=C1C(=O)NC(C)C2=CC=CC=C2)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H17N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
255.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5,6-Dimethyl-N-(1-phenylethyl)pyrimidine-4-carboxamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![(2R)-2-[(2-Methylpropan-2-yl)oxycarbonylamino]-3-[4-[[(Z)-N'-[(2,2,5,7,8-pentamethyl-3,4-dihydrochromen-6-yl)sulfonyl]carbamimidoyl]amino]phenyl]propanoic acid](/img/structure/B2419836.png)

![2-[(5-phenyl-1,3,4-oxadiazol-2-yl)sulfanyl]-N-(5-phenyl-1,2,4-thiadiazol-3-yl)acetamide](/img/structure/B2419840.png)
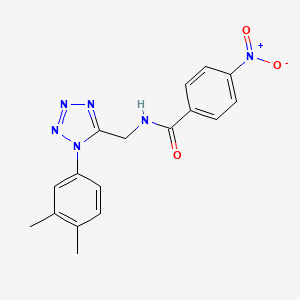
![N-(4H-chromeno[4,3-d]thiazol-2-yl)cyclohexanecarboxamide](/img/structure/B2419844.png)
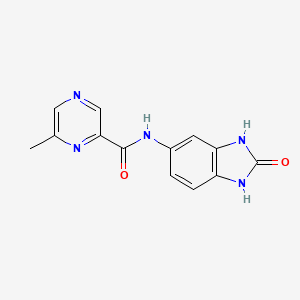

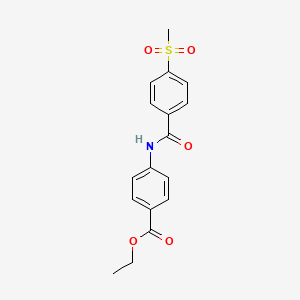
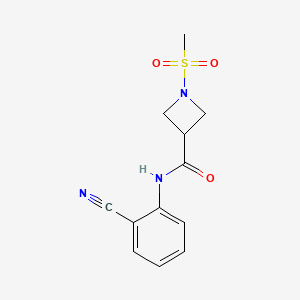
![N-(3,5-dimethylphenyl)-2-(4-oxopyrido[1,2-a][1,3,5]triazin-2-yl)sulfanylacetamide](/img/structure/B2419852.png)
